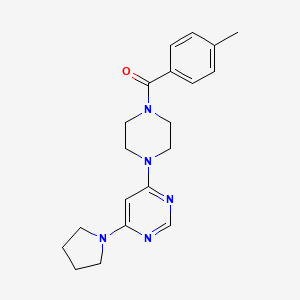
(4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone
描述
The compound (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone is a complex organic molecule that features a combination of pyrrolidine, pyrimidine, piperazine, and tolyl groups
属性
IUPAC Name |
(4-methylphenyl)-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-16-4-6-17(7-5-16)20(26)25-12-10-24(11-13-25)19-14-18(21-15-22-19)23-8-2-3-9-23/h4-7,14-15H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKWRRJCJSRJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine and piperazine moieties. The final step involves the attachment of the p-tolyl group to the methanone.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a suitable diamine and a diketone under acidic conditions.
Pyrrolidine Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrimidine core.
Piperazine Introduction: The piperazine ring is typically introduced through a similar nucleophilic substitution reaction.
Tolyl Group Attachment: The final step involves the attachment of the p-tolyl group to the methanone, which can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a secondary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation Products: N-oxides of pyrrolidine and piperazine.
Reduction Products: Secondary alcohols from the reduction of the methanone group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is often used in assays to determine binding affinities and inhibitory effects.
Medicine
In medicinal chemistry, (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone is investigated for its potential as a therapeutic agent. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
相似化合物的比较
Similar Compounds
(4-(6-(Morpholin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone: Similar structure but with a morpholine ring instead of pyrrolidine.
(4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of p-tolyl.
(4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(m-tolyl)methanone: Similar structure but with a meta-tolyl group instead of para-tolyl.
Uniqueness
The uniqueness of (4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine, pyrimidine, and piperazine rings, along with the p-tolyl group, allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


